
Lisdexamphetamine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lisdexamphetamine Dihydrochloride is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted into the active drug dextroamphetamine in the body. This conversion allows for a more controlled release of the active substance, reducing the potential for abuse and providing a longer duration of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lisdexamphetamine Dihydrochloride involves coupling dextroamphetamine with the amino acid L-lysine. One common method involves reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to form a lysine amphetamine bearing tert-butylcarbamate protecting groups. This intermediate is then deprotected using hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Lisdexamphetamine Dihydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Oxidation: Oxidizing agents can convert this compound into various oxidative metabolites.
Reduction: Reducing agents can potentially reduce the compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include dextroamphetamine, L-lysine, and various oxidative metabolites .
Applications De Recherche Scientifique
Lisdexamphetamine Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and controlled release mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its efficacy in treating ADHD and BED. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Lisdexamphetamine Dihydrochloride exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the release of dopamine and norepinephrine in the brain by blocking their reuptake and promoting their release from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dextroamphetamine: The active form of Lisdexamphetamine Dihydrochloride, used directly as a medication for ADHD.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Uniqueness
This compound is unique in its prodrug formulation, which provides a controlled release of dextroamphetamine, reducing the potential for abuse and extending its duration of action compared to immediate-release formulations .
Propriétés
Formule moléculaire |
C15H27Cl2N3O |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1 |
Clé InChI |
MBFYQIVPCPSYQM-FORAGAHYSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)
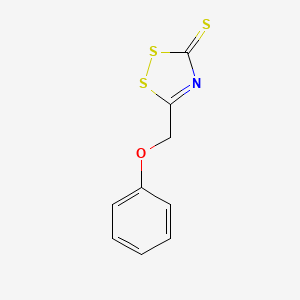
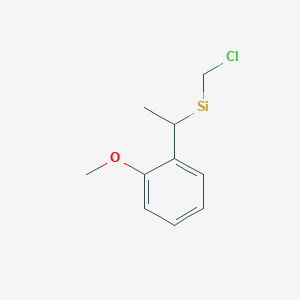

![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
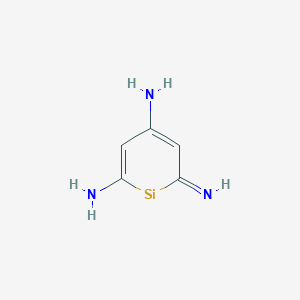
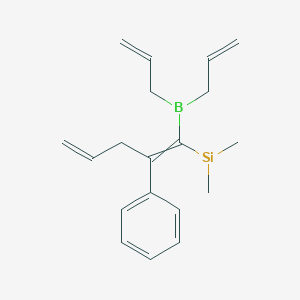
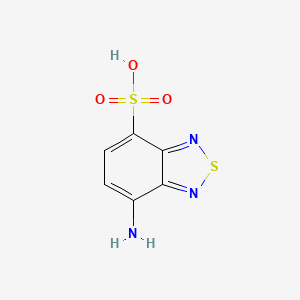
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)
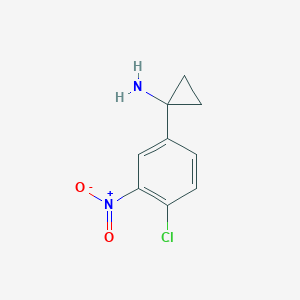
![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)

![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)
